Protein SSX4 (51-70)

Immunodominance CD4+ T cell epitope mapping Ovarian cancer immunotherapy

Protein SSX4 (51-70), with the amino acid sequence MKLNYEVMTKLGFKVTLPPF, is a 20-mer synthetic peptide derived from the N-terminal Kruppel-associated box (KRAB) domain of the SSX-4 cancer/testis antigen. SSX-4 belongs to the synovial sarcoma X breakpoint (SSX) gene family, whose expression is restricted to testicular germ cells in normal tissues but is aberrantly activated in multiple tumor types, including epithelial ovarian cancer (16% of specimens), melanoma, lung cancer, and osteosarcoma.

Molecular Formula
Molecular Weight
Cat. No. B1574995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX4 (51-70)
SynonymsProtein SSX4 (51-70)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein SSX4 (51-70) Peptide: A Clinically Validated CD4+ T Cell Epitope for Cancer Immunotherapy Targeting


Protein SSX4 (51-70), with the amino acid sequence MKLNYEVMTKLGFKVTLPPF, is a 20-mer synthetic peptide derived from the N-terminal Kruppel-associated box (KRAB) domain of the SSX-4 cancer/testis antigen [1]. SSX-4 belongs to the synovial sarcoma X breakpoint (SSX) gene family, whose expression is restricted to testicular germ cells in normal tissues but is aberrantly activated in multiple tumor types, including epithelial ovarian cancer (16% of specimens), melanoma, lung cancer, and osteosarcoma [2]. This peptide has been identified as a naturally processed and presented HLA class II-restricted epitope that stimulates CD4+ T lymphocyte proliferation and cytokine production in cancer patients, making it a high-priority candidate for vaccine-based immunotherapy and immunomonitoring applications [1] [3].

Why Generic SSX Peptides Cannot Substitute for Protein SSX4 (51-70) in CD4+ T Cell Research


SSX family peptides, despite sharing the cancer/testis antigen classification, exhibit sharply divergent immunogenic profiles that preclude interchangeable use. Within the SSX-4 protein itself, the 51-70 segment dominates the CD4+ T cell repertoire, while adjacent overlapping peptides such as 41-60 and 61-80 elicit only marginal reactivity [1]. Independent analyses of tumor cohorts show that SSX-4 expression frequency significantly exceeds that of SSX-1 and SSX-2 in ovarian cancer, meaning that substituting a peptide from a less frequently expressed SSX member would miss the majority of antigen-positive tumors [1]. Furthermore, the 51-70 epitope is presented by distinct HLA-DR alleles (DRB1*08 and DRB1*0701) in different patient populations, a cross-restriction pattern not shared by other SSX-4 epitopes such as 161-180, which relies on DRB3*0202 co-expression [1] [2]. These non-overlapping immunologic properties mean that substituting Protein SSX4 (51-70) with a generic SSX peptide would lead to undetectable or irrelevant T cell responses in a substantial fraction of target patients.

Quantitative Head-to-Head Evidence: Protein SSX4 (51-70) vs. Its Closest Analogs in Cancer Immunogenicity


Immunodominance: SSX4 (51-70) Commands 69.9% of the CD4+ T Cell Repertoire vs. 10.6% for SSX4 (161-180) in Ovarian Cancer

In a polyclonal culture of SSX-4-specific CD4+ T cells enriched from an ovarian cancer patient bearing an SSX-4-expressing tumor, the 51-70 peptide captured 69.9% of the total antigen-specific IFN-γ+ CD4+ T cell population. This contrasts sharply with the second most active peptide, SSX-4 161-180, which accounted for only 10.6% of the specific T cells. Adjacent overlapping peptides 41-60 and 61-80 elicited only trace reactivity, with proportions of 1.3% and 1.8% respectively [1]. This quantitative hierarchy establishes SSX4 (51-70) as the single immunodominant CD4+ T cell epitope within the SSX-4 protein in this tumor indication.

Immunodominance CD4+ T cell epitope mapping Ovarian cancer immunotherapy

Tumor Expression Prevalence: SSX4 Is Expressed in 16% of Ovarian Cancers vs. 10% for SSX2 and 2.5% for SSX1

RT-PCR analysis of 120 epithelial ovarian cancer (EOC) specimens revealed that SSX-4 mRNA was detected in 16% of tumors, compared to 10% for SSX-2 and only 2.5% for SSX-1. When all three SSX antigens were considered together, aberrant expression was found in approximately 26% of ovarian tumors [1]. This indicates that SSX-4 is the most frequently expressed SSX family member in ovarian cancer, and targeting SSX-4 via its immunodominant 51-70 epitope provides the broadest potential patient coverage among the SSX family antigens.

Cancer/testis antigen expression Tumor target selection Ovarian cancer

HLA-DR Cross-Restriction: SSX4 (51-70) Is Presented by Multiple HLA-DR Alleles Across Patient Populations

SSX4 (51-70) recognition is not confined to a single HLA allele. In an ovarian cancer patient, presentation was unambiguously restricted by HLA-DRB1*08, as demonstrated by blocking with anti-HLA-DR antibodies and confirmation using homozygous EBV-transformed B cell lines [1]. In a prior independent study of melanoma patients, reactivity toward the identical 51-70 peptide was detected, but in that case recognition was restricted by HLA-DRB1*0701 [2]. By comparison, the SSX-4 161-180 epitope required the co-expression of DRB3*0202 for presentation [1]. The ability of 51-70 to engage two distinct HLA-DR alleles, each with different population frequencies, broadens its applicability across genetically diverse patient cohorts.

HLA restriction Epitope cross-presentation Patient population coverage

Sequence Specificity: SSX4 (51-70) Elicits Distinct Clonal Recognition Not Attributable to Overlapping Peptides

Clonal CD4+ T cell populations specific for SSX4 (51-70) recognized this peptide but exhibited no recognition of neighboring peptides in the mix, including 41-60 and 61-80 [1]. The marginal reactivity observed against 41-60 and 61-80 in the polyclonal culture was attributable to partial sequence overlap with the 51-70 epitope rather than to the presence of independent epitopes within those peptides [1]. This strict sequence dependence confirms that the 51-70 peptide sequence carries the essential structural determinants for T cell receptor recognition, and shorter or shifted variants will fail to activate the same T cell clones. For comparison, the 161-180 epitope showed a distinct but less dominant clonal recognition pattern and was cross-recognized by HLA-DPB1*1001-restricted CD4+ T cells in only a subset of patients [1] [2].

Epitope specificity T cell clonality Peptide quality control

Natural Processing and Presentation: Autologous Dendritic Cells Efficiently Process Full-Length SSX-4 Protein and Present the 51-70 Epitope

Autologous dendritic cells from the ovarian cancer patient were able to efficiently process recombinant full-length SSX-4 protein produced in E. coli and present the relevant 51-70 epitope to the corresponding SSX-4-specific CD4+ T cell clones in a dose-dependent manner. By contrast, the clones were not significantly stimulated by the control NY-ESO-1 protein produced under identical conditions [1]. This confirms that the 51-70 epitope is a naturally processed peptide that is generated by the endogenous antigen processing machinery, a prerequisite for its in vivo immunogenicity. No equivalent natural processing data has been reported for the overlapping peptides 41-60 or 61-80, which are not independently recognized by distinct T cell clones.

Antigen processing Dendritic cell presentation Vaccine formulation

Patent-Granted Composition of Matter: SSX4 (51-70) Is a Protected HLA Class II Binding Peptide with Defined Therapeutic Utility

The SSX4 (51-70) peptide sequence is explicitly claimed as SEQ ID NO:7 in United States Patent US 7,858,743 B2, entitled 'SSX-4 peptides presented by HLA class II molecules' [1]. The patent covers the isolated peptide, nucleic acids encoding it, and antibodies specifically binding to it, as well as methods for diagnosing and treating conditions characterized by SSX-4 gene expression. This granted patent provides a clear composition-of-matter framework distinguishing SSX4 (51-70) from unpatented SSX family peptide variants that lack equivalent legal protection and clinical validation data. The patent also describes the peptide's ability to stimulate CD4+ T lymphocyte activity and proliferation, providing an additional layer of functional validation beyond the published literature.

Intellectual property Peptide composition of matter Therapeutic candidate

High-Impact Application Scenarios for Protein SSX4 (51-70) Peptide Based on Quantitative Differentiation Evidence


Peptide-Based Cancer Vaccine Clinical Trials Targeting SSX-4-Expressing Ovarian Carcinoma

With 16% of epithelial ovarian cancers expressing SSX-4 — the highest frequency among SSX family members — and the 51-70 peptide capturing 69.9% of the SSX-4-specific CD4+ T cell repertoire, this peptide is the optimal antigen component for multi-peptide cancer vaccines. Its natural processing by dendritic cells and dose-dependent presentation to specific T cell clones [1] support its formulation with adjuvants (e.g., Montanide, CpG) for Phase I/II clinical trials. Procurement of GMP-grade SSX4 (51-70) enables vaccine formulations that cover the largest fraction of SSX-positive ovarian cancer patients with a single defined epitope.

Immunomonitoring of CD4+ T Cell Responses in Cancer Immunotherapy Trials

The immunodominance of SSX4 (51-70) — representing 69.9% of the total SSX-4-specific CD4+ T cell response — makes this peptide the most sensitive reagent for detecting and quantifying vaccine-induced or spontaneous CD4+ T cell responses via intracellular cytokine staining (ICS) or ELISPOT [1]. Its multi-allele HLA-DR restriction (DRB1*08 and DRB1*0701) ensures applicability across genetically diverse patient populations [1] [2], reducing the need for patient-specific peptide panels. Researchers procuring this peptide for immunomonitoring can standardize assays across multiple trial sites with a single well-characterized epitope.

Adoptive T Cell Therapy: In Vitro Expansion of SSX-4-Specific CD4+ T Cells for Patient Infusion

The demonstrated ability to isolate clonal CD4+ T cell populations specific for SSX4 (51-70) with high specificity (zero cross-recognition of neighboring peptides) [1] provides a validated starting material for adoptive cell therapy protocols. Using the 51-70 peptide as the stimulating antigen, tumor-infiltrating lymphocytes or peripheral blood T cells can be expanded ex vivo and re-infused into patients. The peptide's capacity to activate T cells restricted by two distinct HLA-DR alleles broadens patient eligibility for such personalized therapies, and the granted composition-of-matter patent [3] supports intellectual property clearance for commercial cell therapy products incorporating this peptide.

Diagnostic Assay Development: Detection of SSX-4-Specific Humoral Immune Responses

The SSX4 (51-70) peptide can serve as a capture reagent in ELISA-based serological assays to detect spontaneous anti-SSX-4 antibody responses in cancer patients. The Valmori et al. study detected humoral immunity to SSX-4 in ovarian cancer patients using both ELISA and RAYS methodologies [1]. Because SSX-4 is expressed in a higher proportion of ovarian tumors (16%) than SSX-2 (10%) or SSX-1 (2.5%) [1], an SSX4 (51-70)-based diagnostic would provide the highest sensitivity for detecting SSX family-specific immune responses, aiding in patient stratification for SSX-targeted therapies.

Quote Request

Request a Quote for Protein SSX4 (51-70)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.